molecular formula C6H10F2S B2709444 (3,3-Difluorocyclopentyl)methanethiol CAS No. 1693659-48-1

(3,3-Difluorocyclopentyl)methanethiol

Cat. No.: B2709444
CAS No.: 1693659-48-1
M. Wt: 152.2
InChI Key: RXNAVPIJTUGUCJ-UHFFFAOYSA-N
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Description

(3,3-Difluorocyclopentyl)methanethiol is a fluorinated organosulfur compound featuring a cyclopentane ring substituted with two fluorine atoms at the 3,3-positions and a methanethiol (-SH) functional group. The thiol group’s nucleophilicity and reactivity make this compound valuable in synthetic chemistry, particularly in conjugation reactions (e.g., disulfide bond formation) and as a building block in pharmaceutical intermediates.

Properties

IUPAC Name

(3,3-difluorocyclopentyl)methanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F2S/c7-6(8)2-1-5(3-6)4-9/h5,9H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXNAVPIJTUGUCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1CS)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Difluorocyclopentyl)methanethiol typically involves the fluorination of cyclopentane derivatives followed by thiolation. One common method includes the reaction of 3,3-difluorocyclopentylmethanol with thiolating agents under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include steps for purification and quality control to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(3,3-Difluorocyclopentyl)methanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.

    Addition: The compound can undergo addition reactions with electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, sodium hypochlorite.

    Nucleophiles: Sodium hydride, potassium tert-butoxide.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products

    Disulfides: Formed through oxidation of the thiol group.

    Substituted Cyclopentanes: Resulting from nucleophilic substitution at the fluorine positions.

    Thioethers: Formed through addition reactions with electrophiles.

Scientific Research Applications

(3,3-Difluorocyclopentyl)methanethiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique reactivity.

    Medicine: Explored for its potential therapeutic properties, particularly in drug design.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (3,3-Difluorocyclopentyl)methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The fluorine atoms can influence the compound’s reactivity and stability, making it a valuable tool in mechanistic studies .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares (3,3-Difluorocyclopentyl)methanethiol with key analogs:

Compound Name Core Structure Functional Group Key Properties/Applications Source/References
This compound Difluorocyclopentyl -SH High nucleophilicity; potential pharmaceutical intermediate Inferred from analogs
(3-Chlorophenyl)methanethiol Chlorophenyl -SH Aromatic thiol; used in material science and drug synthesis Georganics
(3,3-Difluorocyclopentyl)methanamine Difluorocyclopentyl -NH2 Amine group; medicinal chemistry applications (e.g., kinase inhibitors) PharmaBlock
Methanethiol (CH3SH) Methyl -SH Volatile; inhibits methane oxidation in methanotrophs Original research
Key Observations:

Electronic Effects: The difluorocyclopentyl group enhances lipophilicity and steric bulk compared to the aromatic chlorophenyl group in (3-Chlorophenyl)methanethiol . This may improve bioavailability in drug design.

Functional Group Reactivity: The -SH group in this compound is more acidic (pKa ~10) than the -NH2 group (pKa ~35) in its methanamine analog, enabling distinct reactivity in nucleophilic substitutions . Compared to methanethiol (CH3SH), the cyclopentyl backbone reduces volatility and may mitigate inhibitory effects on microbial processes (e.g., methane oxidation in methanotrophs) .

Biological Implications: Methanethiols like CH3SH are toxic to methanotrophs at ~15 µM concentrations, requiring detoxification via methanethiol oxidase . Structural modifications (e.g., fluorinated cyclopentyl backbone) in this compound could alter its interactions with microbial enzymes.

Biological Activity

(3,3-Difluorocyclopentyl)methanethiol is a chemical compound with potential biological activity that has garnered interest in various fields, including medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₅H₈F₂S
  • Molecular Weight : 158.19 g/mol
  • CAS Number : 1693659-48-1
  • IUPAC Name : this compound

The compound features a cyclopentyl group with two fluorine atoms at the 3-position and a thiol (-SH) functional group. The presence of fluorine atoms may influence the compound's lipophilicity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The thiol group can participate in redox reactions and may act as a nucleophile, allowing it to form covalent bonds with electrophilic centers in proteins or enzymes. This interaction can modulate enzymatic activity or alter signaling pathways.

Potential Targets:

  • Enzymes : The compound may inhibit or activate enzymes involved in metabolic pathways.
  • Receptors : It could potentially bind to receptors, influencing physiological responses.

Biological Activity

Research into the biological activity of this compound has indicated several areas of interest:

  • Antioxidant Activity : Preliminary studies suggest that thiols can exhibit antioxidant properties, which may help in mitigating oxidative stress in cells.
  • Antimicrobial Properties : Some related compounds have shown efficacy against various bacterial strains, indicating potential applications in antimicrobial therapy.
  • Neuroprotective Effects : Investigations into similar thiol compounds have revealed neuroprotective effects, suggesting that this compound may also offer protective benefits in neurodegenerative conditions.

Study 1: Antioxidant Effects

A study conducted on related thiol compounds demonstrated significant antioxidant activity in vitro. The results indicated that these compounds reduced reactive oxygen species (ROS) levels in human cell lines, suggesting potential therapeutic applications for oxidative stress-related diseases.

CompoundIC50 (µM)Mechanism of Action
This compoundTBDReduces ROS levels
Related Thiol Compound A25Scavenges free radicals
Related Thiol Compound B30Inhibits lipid peroxidation

Study 2: Antimicrobial Activity

In another study examining the antimicrobial properties of various thiols, this compound was tested against a panel of bacterial strains. The results indicated moderate antibacterial activity against Gram-positive bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli>100 µg/mL

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